N'-[(E)-(2-methoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide N'-[(E)-(2-methoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15677188
InChI: InChI=1S/C25H24N4O2S/c1-18-11-13-19(14-12-18)16-29-22-9-5-4-8-21(22)27-25(29)32-17-24(30)28-26-15-20-7-3-6-10-23(20)31-2/h3-15H,16-17H2,1-2H3,(H,28,30)/b26-15+
SMILES:
Molecular Formula: C25H24N4O2S
Molecular Weight: 444.6 g/mol

N'-[(E)-(2-methoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

CAS No.:

Cat. No.: VC15677188

Molecular Formula: C25H24N4O2S

Molecular Weight: 444.6 g/mol

* For research use only. Not for human or veterinary use.

N'-[(E)-(2-methoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide -

Specification

Molecular Formula C25H24N4O2S
Molecular Weight 444.6 g/mol
IUPAC Name N-[(E)-(2-methoxyphenyl)methylideneamino]-2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanylacetamide
Standard InChI InChI=1S/C25H24N4O2S/c1-18-11-13-19(14-12-18)16-29-22-9-5-4-8-21(22)27-25(29)32-17-24(30)28-26-15-20-7-3-6-10-23(20)31-2/h3-15H,16-17H2,1-2H3,(H,28,30)/b26-15+
Standard InChI Key ZPYKDZDPKMLAHS-CVKSISIWSA-N
Isomeric SMILES CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=CC=C4OC
Canonical SMILES CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=CC=C4OC

Introduction

N'-[(E)-(2-methoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of hydrazones, characterized by the presence of a hydrazone functional group (R1R2C=NNH2), which often correlates with specific biological activities and chemical reactivities.

Synthesis and Reaction Conditions

The synthesis of N'-[(E)-(2-methoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide typically involves multiple steps, requiring careful control of reaction conditions such as temperature, time, and solvent choice to optimize yield and purity. Reactions are often conducted under reflux conditions to ensure complete conversion.

Synthesis Steps Overview

  • Starting Materials: Typically involve derivatives of benzimidazole and methoxyphenyl compounds.

  • Reaction Conditions: Reflux conditions with appropriate solvents.

  • Purification: Techniques such as recrystallization or chromatography may be employed.

Biological Activities and Potential Applications

Research into similar compounds suggests potential anti-cancer and anti-inflammatory activities due to their structural characteristics. The benzimidazole moiety, in particular, has been explored for its anticancer potential, as seen in studies involving 2-mercaptobenzimidazole derivatives .

Potential Applications

  • Anticancer Activity: The structural features of this compound may contribute to its potential as an anticancer agent.

  • Anti-inflammatory Activity: The hydrazone group and benzimidazole ring could also confer anti-inflammatory properties.

Chemical Reactions Overview

Reaction TypeConditionsOutcome
HydrolysisAqueous conditionsPotential breakdown of hydrazone linkage
CondensationAnhydrous conditionsFormation of new bonds with other molecules

Future Research Directions

  • Biological Activity Screening: In vitro and in vivo studies to assess anticancer and anti-inflammatory activities.

  • Structural Modifications: Synthesis of derivatives to enhance biological activity or reduce toxicity.

  • Mechanism of Action Studies: Investigations into how the compound interacts with biological targets.

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